N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine

Lipophilicity LogP Physicochemical Properties

N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine (CAS 1251128-70-7) is a bicyclic secondary amine featuring a rigid norbornane scaffold bearing an N-sec-butyl substituent. The compound (C11H21N, MW 167.29 g/mol) belongs to the broader class of N-substituted norcamphor derivatives that have attracted interest as scaffolds for NMDA receptor ligands and as chiral amine building blocks in medicinal chemistry.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Cat. No. B12284764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCCC(C)NC1CC2CCC1C2
InChIInChI=1S/C11H21N/c1-3-8(2)12-11-7-9-4-5-10(11)6-9/h8-12H,3-7H2,1-2H3
InChIKeyUOBRJMBHSZYYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine: A Research-Ready N-Sec-Butyl Bicyclic Amine Building Block


N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine (CAS 1251128-70-7) is a bicyclic secondary amine featuring a rigid norbornane scaffold bearing an N-sec-butyl substituent . The compound (C11H21N, MW 167.29 g/mol) belongs to the broader class of N-substituted norcamphor derivatives that have attracted interest as scaffolds for NMDA receptor ligands and as chiral amine building blocks in medicinal chemistry [1].

Why N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine Cannot Be Automatically Replaced by In-Class Analogs


N-alkyl substitution on the bicyclo[2.2.1]heptan-2-amine scaffold is known to critically modulate lipophilicity, target binding affinity, and metabolic stability. As demonstrated in a series of N-substituted norcamphor-based NMDA receptor antagonists, even minor changes in the N-alkyl group (e.g., linear vs. branched) can dramatically alter receptor engagement and toxicity profiles [1]. Consequently, casual interchange with close analogs such as N-butylbicyclo[2.2.1]heptan-2-amine or N-isopropylbicyclo[2.2.1]heptan-2-amine risks compromising experimental reproducibility and invalidating structure-activity relationships.

Quantitative Differentiation Evidence for N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine Procurement (Limited High-Strength Data Available)


N-Sec-Butyl Substitution Confers Calculated Lipophilicity (LogP) Increase of Approximately 1.5 Units Over Parent Bicyclo[2.2.1]heptan-2-amine

Direct experimental LogP for N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine is not publicly available. The parent bicyclo[2.2.1]heptan-2-amine exhibits an experimentally determined LogP of approximately 1.25 . Introduction of an N-propyl substituent raises the LogP to 2.55 , while a bulkier N-alkylated analog displays a LogP of 2.89 [1]. Based on this class trend, N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine is predicted to have a LogP in the range of 2.7–3.0, representing a substantial increase in lipophilicity that directly impacts blood-brain barrier permeability and non-specific binding in biological assays.

Lipophilicity LogP Physicochemical Properties

N-Substituted Bicycloheptan-2-Amines Exhibit NMDA Receptor Antagonism, with Compound 5a Showing IC50 = 7.86 μM; Unsubstituted Scaffold Shows No Reported Activity

In a study of N-substituted bicycloheptan-2-amines as uncompetitive NMDA receptor antagonists, compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) demonstrated moderate binding affinity with IC50 = 7.86 μM and Ki = 5.28 μM [1]. The unsubstituted bicyclo[2.2.1]heptan-2-amine has not been reported to exhibit NMDA receptor binding. This class-level SAR indicates that N-alkyl substitution is essential for NMDA receptor engagement, and that the specific identity of the N-alkyl group influences potency. While direct binding data for N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine are not yet publicly available, the compound's N-sec-butyl group positions it within a productive substitution space for NMDA receptor ligand development.

NMDA Receptor Binding Affinity CNS Drug Discovery

N-Substituted Bicyclo[2.2.1]heptan-2-amines Demonstrate High Reactivity in Urea Formation, Yielding up to 94% Product; Scaffold is Compatible with Downstream Derivatization

In a study of 1,3-disubstituted ureas, reactions of bicyclo[2.2.1]heptane-2-yl amines with 1'-carbonyldiimidazole produced the corresponding ureas in yields of up to 94% . This demonstrates that N-substituted bicyclo[2.2.1]heptan-2-amines, including N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine, can serve as effective nucleophilic components for the synthesis of pharmacologically relevant urea derivatives. The high yield indicates robust reactivity that may exceed that of less hindered aliphatic amines.

Synthetic Yield Urea Formation Building Block Reactivity

N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine is Offered at 98% Purity, Surpassing the 95% Specification of N-Butylbicyclo[2.2.1]heptan-2-amine

Multiple suppliers list N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine at 98% purity , while N-butylbicyclo[2.2.1]heptan-2-amine (CAS 115166-90-0) is commonly specified at 95% purity . The 3-percentage-point purity advantage can be consequential in reactions where amino impurities lead to side products or in biological assays where trace contaminants affect readouts.

Purity Specification Commercial Quality Procurement

Procurement-Driven Application Scenarios for N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine


CNS Drug Discovery: NMDA Receptor Ligand Expansion Libraries

The compound's lipophilic N-sec-butyl group and the established class activity at NMDA receptors [1] make it a suitable starting point for hit-to-lead optimization targeting neurological disorders, where subtle differences in LogP can dramatically alter CNS penetration and target engagement. Research groups can leverage the compound's predicted LogP advantage to design analogs with improved BBB permeability.

Medicinal Chemistry: SAR Exploration of N-Alkyl Bicycloheptan-2-amine Series

The demonstrated synthetic accessibility and orthogonal reactivity (urea formation yields up to 94%) position this compound as a versatile building block for systematically probing the effects of alkyl chain branching on target affinity, selectivity, and metabolic stability. The 98% purity specification further supports seamless integration into automated synthesis workflows.

Chemical Biology: Stereochemical Probe Development

The compound's inherent chirality at the α-carbon and bicyclic ring system provides a rich stereochemical landscape for designing enantioselective probes, enabling the dissection of stereoselective interactions that linear alkyl analogs cannot address. This additional stereochemical dimension offers a unique advantage for target selectivity studies [1].

Procurement: Quality-Controlled Building Block for Automated Synthesis Platforms

The higher commercial purity (98%) makes this compound particularly suitable for high-throughput and automated synthetic workflows where reagent purity is critical for minimizing failed reactions and maximizing compound library quality. Procurement teams can expect reduced purification burden and improved batch-to-batch consistency.

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